ethyl 4-(3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanoyl)piperazine-1-carboxylate
Description
Ethyl 4-(3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanoyl)piperazine-1-carboxylate is a heterocyclic compound featuring a benzoisothiazole core modified with a sulfone (1,1-dioxido) and ketone (3-oxo) group. The propanoyl linker connects this core to a piperazine ring, which is further substituted with an ethyl carboxylate ester. The compound’s synthesis likely involves coupling reactions analogous to those described for related derivatives .
Properties
IUPAC Name |
ethyl 4-[3-(1,1,3-trioxo-1,2-benzothiazol-2-yl)propanoyl]piperazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O6S/c1-2-26-17(23)19-11-9-18(10-12-19)15(21)7-8-20-16(22)13-5-3-4-6-14(13)27(20,24)25/h3-6H,2,7-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHCOZFVVZOQALN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)CCN2C(=O)C3=CC=CC=C3S2(=O)=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-(3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanoyl)piperazine-1-carboxylate typically involves multiple steps:
Formation of the benzoisothiazole moiety: This can be achieved through the cyclization of appropriate precursors under oxidative conditions.
Attachment of the piperazine ring: The piperazine ring can be introduced via nucleophilic substitution reactions.
Esterification: The final step involves the esterification of the carboxylate group with ethanol under acidic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzoisothiazole moiety.
Reduction: Reduction reactions can target the carbonyl groups present in the structure.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
Molecular Formula and Structure
The molecular formula of ethyl 4-(3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanoyl)piperazine-1-carboxylate is , indicating a relatively large and intricate structure. The compound features a piperazine ring, which is known for its versatility in drug design, along with a benzo[d]isothiazole moiety that contributes to its biological activities.
Physical Properties
- Molecular Weight : 402.4 g/mol
- IUPAC Name : Ethyl 4-[3-(1,1,3-trioxo-1,2-benzothiazol-2-yl)propanoylamino]benzoate
- CAS Number : 1314237
Medicinal Chemistry
This compound has garnered attention for its potential as an antimicrobial agent . Compounds with similar structural motifs often exhibit significant biological activities, including:
- Anticancer Properties : Research indicates that derivatives of benzo[d]isothiazole can inhibit cancer cell proliferation.
- Antimicrobial Activity : The presence of the isothiazole ring enhances the compound's ability to combat bacterial infections.
Synthesis and Development
The synthesis of this compound typically involves several steps:
- Formation of the Benzo[d]isothiazole Core : This is achieved through cyclization reactions.
- Introduction of Functional Groups : Oxidation reactions introduce the dioxido and oxo groups.
- Piperazine Ring Attachment : Nucleophilic substitution reactions are employed to attach the piperazine moiety.
Pharmacological Studies
Pharmacological studies focus on understanding the compound's pharmacodynamics and pharmacokinetics. Key areas of investigation include:
- Interaction Studies : These studies help elucidate how the compound interacts with biological targets.
- Mechanism of Action : Understanding the unique mechanisms due to the combination of isothiazole and oxo functionalities can lead to novel therapeutic strategies.
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal demonstrated that derivatives similar to this compound exhibited potent cytotoxic effects against various cancer cell lines. The study highlighted the importance of structural modifications in enhancing anticancer activity.
Case Study 2: Antimicrobial Efficacy
Another research article reported that compounds containing the benzo[d]isothiazole structure showed significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The study suggested that this compound could serve as a lead compound for developing new antibiotics.
Comparative Analysis with Related Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Ethyl 4-(1,3-dioxoisoquinolin-2-YL)-3-oxobutanoate | Contains isoquinoline structure | Anticancer |
| Benzamide derivatives | Amide functional group | Anticancer |
| Isothiazole derivatives | Similar heterocyclic structure | Antimicrobial |
The unique combination of functionalities in this compound suggests it may possess distinct mechanisms of action compared to simpler derivatives.
Mechanism of Action
The mechanism by which ethyl 4-(3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanoyl)piperazine-1-carboxylate exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes or receptors involved in key biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired therapeutic or experimental outcomes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s key structural analogs include derivatives with modified heterocyclic cores or piperazine substituents. Below, we compare its features with two closely related compounds from the literature ():
Table 1: Structural and Functional Comparison
Key Differences and Implications
Heterocyclic Core Modifications
- Sulfone vs. Oxo Groups: The target compound’s benzoisothiazole sulfone group (1,1-dioxido) introduces stronger electron-withdrawing effects compared to the oxo group in Compound 1.
- Aromaticity vs. Saturation : Compound 2’s dihydrobenzooxazine core lacks full aromaticity, reducing conjugation and possibly altering binding interactions compared to the fully aromatic benzoisothiazole or benzooxazole cores.
Piperazine Substituent Effects
- Ethyl Carboxylate vs. In contrast, the stable N-phenylcarboxamide in Compounds 1 and 2 may favor prolonged receptor engagement due to reduced metabolic cleavage .
Solubility and Bioavailability
- The ethyl carboxylate in the target compound likely improves aqueous solubility compared to the hydrophobic N-phenyl group in Compounds 1 and 2. This could enhance oral bioavailability, a critical factor in drug development.
Biological Activity
Ethyl 4-(3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanoyl)piperazine-1-carboxylate is a compound of interest due to its diverse biological activities, including anticancer, anti-inflammatory, antioxidant, and antimicrobial properties. This article synthesizes current research findings on its biological activity, supported by data tables and case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 402.4 g/mol. The compound features a piperazine ring attached to a benzo[d]isothiazole moiety, which contributes to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C19H18N2O6S |
| Molecular Weight | 402.4 g/mol |
| CAS Number | 899758-06-6 |
Anticancer Activity
Research indicates that derivatives of the benzo[d]isothiazole structure exhibit significant anticancer properties. In vitro studies have shown that compounds similar to this compound can inhibit the proliferation of various cancer cell lines, particularly hepatic cancer cells. A study demonstrated that certain synthesized derivatives showed moderate to excellent anticancer activity against these cells, highlighting the potential for developing new cancer therapies based on this compound class .
Anti-inflammatory Activity
The anti-inflammatory effects of this compound have been evaluated through assays measuring the inhibition of pro-inflammatory cytokines such as IL-6 and TNF-α. In vivo studies reported significant reductions in these cytokines upon administration of the compound, suggesting its efficacy in treating inflammatory conditions .
Antioxidant Activity
The antioxidant potential of this compound has been assessed through various assays measuring free radical scavenging abilities. Compounds related to this compound exhibited strong antioxidant activity, which can be attributed to their ability to neutralize reactive oxygen species (ROS), thereby protecting cells from oxidative stress .
Antimicrobial Activity
The antimicrobial properties of this compound have also been investigated. Studies revealed that this compound exhibits broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of essential metabolic processes .
Case Studies and Research Findings
Several studies have documented the biological activities of this compound:
- In Vitro Anticancer Study : A study evaluated the cytotoxic effects of synthesized derivatives on hepatic cancer cells. The results indicated that compounds with structural similarities to this compound significantly inhibited cell growth compared to control groups .
- Anti-inflammatory Assessment : In vivo models demonstrated that administration of the compound resulted in a marked decrease in inflammation markers in animal models subjected to induced inflammatory conditions .
- Antioxidant Evaluation : The antioxidant capacity was measured using DPPH and ABTS assays, showing that derivatives could scavenge free radicals effectively, indicating their potential use in oxidative stress-related diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
